Chlorodicyclohexylborane

Catalog No.
S1897906
CAS No.
36140-19-9
M.F
C12H22BCl
M. Wt
212.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodicyclohexylborane

CAS Number

36140-19-9

Product Name

Chlorodicyclohexylborane

IUPAC Name

chloro(dicyclohexyl)borane

Molecular Formula

C12H22BCl

Molecular Weight

212.57 g/mol

InChI

InChI=1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

PBBOKJIYEZCTEH-UHFFFAOYSA-N

SMILES

B(C1CCCCC1)(C2CCCCC2)Cl

Canonical SMILES

B(C1CCCCC1)(C2CCCCC2)Cl

Chlorodicyclohexylborane is a colorless liquid with the chemical formula C12H20BCl. It is characterized by the presence of a boron atom bonded to two cyclohexyl groups and one chlorine atom. This compound is notable for its reactivity, particularly in organic synthesis, where it serves as a versatile reagent in several important reactions .

Chlorodicyclohexylborane is a flammable liquid that can irritate the skin, eyes, and respiratory system. It reacts violently with water, releasing hydrochloric acid (HCl) fumes [].

  • Acute toxicity: Data not readily available.
  • Flammability: Flammable liquid [].

Organic Synthesis

  • Lewis Acid Catalyst: Chlorodicyclohexylborane acts as a Lewis acid due to its vacant orbital on the boron atom. This property allows it to accept electron pairs from Lewis bases, facilitating various organic transformations. For instance, it can catalyze the hydroboration of alkenes, a crucial step in organic synthesis for creating organoboranes with specific functionalities [].
  • Hydroboration-Oxidation (HBOT): Chlorodicyclohexylborane is particularly valuable in the HBOT reaction sequence. It reacts with alkenes to form organoboranes, which upon oxidation with hydrogen peroxide, yield alcohols with high regioselectivity and stereoselectivity []. This method offers a reliable way to synthesize various alcohols from their corresponding alkenes.

Source of Cyclohexyl Groups

  • Organic Precursor: The cyclohexyl groups (C6H11) in chlorodicyclohexylborane can be transferred to other molecules through specific reactions. This makes it a useful precursor for introducing cyclohexyl functionalities into organic compounds, which can be crucial for modifying their properties [].

Other Applications

  • Material Science Research: Chlorodicyclohexylborane is sometimes employed in material science research due to its Lewis acidic nature. It can potentially play a role in the development of novel materials with specific properties. However, more research is required to fully understand its potential in this field.
, including:

  • Aldol Addition Reactions: It mediates aldol additions of α,α'-dioxygenated ketones, providing excellent stereoselectivity .
  • Mukaiyama Aldol Addition: This reaction involves the addition of an enolate to an aldehyde or ketone in the presence of chlorodicyclohexylborane, facilitating the formation of complex molecules .
  • Microwave-Assisted Ring Closing Metathesis Reactions: Chlorodicyclohexylborane can be utilized in microwave-assisted synthesis methods to promote ring-closing reactions efficiently .

Chlorodicyclohexylborane can be synthesized through several methods:

  • Reaction of Dicyclohexylborane with Chlorinating Agents: This method involves reacting dicyclohexylborane with chlorinating agents such as thionyl chloride or phosphorus trichloride to introduce the chlorine atom into the boron complex .
  • Direct Boron Halogenation: Another approach includes direct halogenation of boron compounds under controlled conditions to achieve the desired chlorinated product.

Chlorodicyclohexylborane finds utility in various fields:

  • Organic Synthesis: It is widely used in synthetic organic chemistry for constructing complex molecules through its reactivity in aldol and Mukaiyama reactions .
  • Material Science: The compound may also have applications in developing new materials due to its unique chemical properties.

While specific interaction studies involving chlorodicyclohexylborane are scarce, its ability to form enolates upon reaction with amines indicates potential interactions with various nucleophiles. Such interactions are crucial for understanding its reactivity patterns and optimizing its use in synthetic pathways.

Chlorodicyclohexylborane shares similarities with other organoboron compounds. Here are some comparable compounds:

Compound NameStructure TypeKey ReactionsUnique Features
DicyclohexylboraneBoron compoundAldol reactionsLess reactive than chlorinated variants
Tris(2-methylpropyl)borateBoron compoundNucleophilic substitutionsUsed in polymer chemistry
TriethylboraneBoron compoundHydroboration reactionsHighly reactive; used for alkene transformations

Chlorodicyclohexylborane is unique due to its specific chlorine substitution and dual cyclohexyl groups, which influence its reactivity and selectivity in organic synthesis compared to other organoboron compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Chlorodicyclohexylborane

Dates

Modify: 2023-08-16

Explore Compound Types